molecular formula C17H15Cl2NO3 B2407217 (4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate CAS No. 338413-61-9

(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate

Cat. No.: B2407217
CAS No.: 338413-61-9
M. Wt: 352.21
InChI Key: UVJAJYUDFXFTPD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate is a synthetic organic compound characterized by the presence of a methoxyphenyl group, a dichlorophenyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate typically involves the reaction of (4-methoxyphenyl)methylamine with (E)-2-(2,4-dichlorophenyl)ethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate linkage can be reduced to form an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of (4-hydroxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate.

    Reduction: Formation of (4-methoxyphenyl)methylamine and (E)-2-(2,4-dichlorophenyl)ethenylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]urea: Similar structure but with a urea linkage instead of a carbamate.

    (4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]amide: Similar structure but with an amide linkage.

Uniqueness

(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-22-15-6-2-12(3-7-15)11-23-17(21)20-9-8-13-4-5-14(18)10-16(13)19/h2-10H,11H2,1H3,(H,20,21)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJAJYUDFXFTPD-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC=CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)N/C=C/C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.